molecular formula C9H9FINO B1396707 2-Fluoro-5-iodo-N,N-dimethylbenzamide CAS No. 866683-82-1

2-Fluoro-5-iodo-N,N-dimethylbenzamide

Cat. No.: B1396707
CAS No.: 866683-82-1
M. Wt: 293.08 g/mol
InChI Key: OEEGDJHNDGQLTA-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a chemical compound characterized by the presence of a fluorine atom, an iodine atom, and two methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide typically involves the following steps:

  • Benzamide Formation: Starting with benzene, the compound undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated to form benzamide.

  • Halogenation: The benzamide is then subjected to halogenation reactions to introduce fluorine and iodine atoms at the 2 and 5 positions, respectively.

  • Methylation: Finally, the benzamide undergoes methylation to introduce the N,N-dimethyl groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The fluorine atom can be reduced to form fluorine-containing derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine and iodine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium iodide or sodium fluoride are used, often in the presence of a polar solvent.

Major Products Formed:

  • Oxidation Products: Iodine-containing derivatives such as iodoarenes.

  • Reduction Products: Fluorine-containing derivatives such as fluoroarenes.

  • Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-iodo-N,N-dimethylbenzamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand the role of halogenated compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-5-iodo-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

2-Fluoro-5-iodo-N,N-dimethylbenzamide is unique due to its combination of fluorine and iodine atoms on the benzamide core. Similar compounds include:

  • 2-Fluoro-N,N-dimethylbenzamide: Lacks the iodine atom.

  • 5-Iodo-N,N-dimethylbenzamide: Lacks the fluorine atom.

  • 2-Fluoro-5-iodobenzamide: Lacks the N,N-dimethyl groups.

Properties

IUPAC Name

2-fluoro-5-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEGDJHNDGQLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286756
Record name 2-Fluoro-5-iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-82-1
Record name 2-Fluoro-5-iodo-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866683-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a 2.0 M solution of dimethylamine in tetrahydrofuran (5 mL, 10.1 mmol) to a solution of 2-fluoro-5-iodobenzoylchloride (1.3 g, 4.6 mmol) in dichloromethane (20 mL) and stir at room temperature for 0.5 h. Sequentially wash the reaction mixture with a 1 N hydrochloric acid (50 mL), a 1 N sodium hydroxide (50 mL), and an aqueous saturated solution of sodium chloride (50 mL). Dry (sodium sulfate), filter, and concentrate to give the title compound as a white solid (1.3 g, 98%).
[Compound]
Name
solution
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0 (± 1) mol
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5 mL
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1.3 g
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20 mL
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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